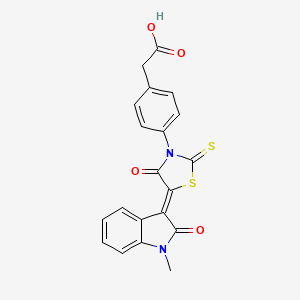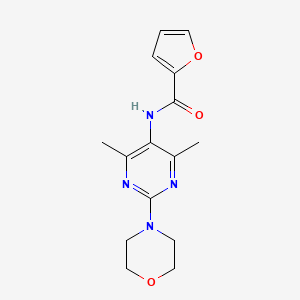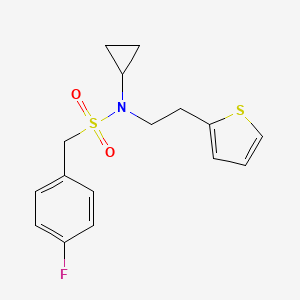
Potassium trans-2-cyanocyclopropyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of potassium trans-2-cyanocyclopropyltrifluoroborate typically involves the reaction of a suitable cyclopropyl precursor with a boron trifluoride source under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions often involve the presence of a palladium catalyst and a base such as triethylamine (Et3N) to facilitate the coupling process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Potassium trans-2-cyanocyclopropyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It is commonly used in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions typically involve palladium catalysts and bases such as potassium acetate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
Potassium trans-2-cyanocyclopropyltrifluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced composites.
Mécanisme D'action
The mechanism by which potassium trans-2-cyanocyclopropyltrifluoroborate exerts its effects involves its ability to act as a source of the trifluoroborate anion. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate that facilitates the coupling process . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Potassium trans-2-cyanocyclopropyltrifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium vinyltrifluoroborate: Used in vinylation reactions with aryl bromides and iodides.
Potassium phenyltrifluoroborate: Commonly used in Suzuki–Miyaura coupling reactions.
Potassium alkynyltrifluoroborate: Utilized in alkynylation reactions.
These compounds share similar stability and reactivity patterns but differ in their specific applications and the types of bonds they form.
Propriétés
IUPAC Name |
potassium;[(1R,2R)-2-cyanocyclopropyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3N.K/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1H2;/q-1;+1/t3-,4+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLRHOTWKDACLL-RFKZQXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1C#N)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C#N)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)
![4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392609.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)

![(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2392612.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2392618.png)
![1-(2-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide](/img/structure/B2392620.png)
![5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2392621.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2392625.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2392626.png)


